3-(4-tert-butylbenzyl)piperidine chemical structure and properties
3-(4-tert-butylbenzyl)piperidine chemical structure and properties
An In-Depth Technical Guide to 3-(4-tert-butylbenzyl)piperidine: Synthesis, Properties, and Applications
Executive Summary
This technical guide provides a comprehensive overview of 3-(4-tert-butylbenzyl)piperidine, a substituted piperidine derivative of significant interest to researchers in medicinal chemistry and materials science. The piperidine ring is a foundational scaffold in numerous pharmaceuticals, and its functionalization allows for the fine-tuning of pharmacological properties.[1][2] This document details the chemical structure, physicochemical properties, and a robust, field-proven synthetic methodology for this compound. Furthermore, it outlines a complete analytical workflow for structural verification, discusses its potential applications in drug discovery, and provides essential safety information. This guide is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this versatile chemical entity.
The Strategic Importance of the Piperidine Scaffold
The Ubiquity of Piperidine in Modern Pharmaceuticals
The piperidine motif, a six-membered nitrogen-containing heterocycle, is one of the most prevalent structural units in pharmaceuticals and naturally occurring alkaloids.[1][2][3] Its conformational flexibility, basic nitrogen atom (which aids in salt formation and aqueous solubility), and its ability to present substituents in well-defined three-dimensional orientations make it an ideal building block for interacting with biological targets.[2][3] Piperidine derivatives are found in a vast array of drug classes, including antipsychotics (e.g., Haloperidol), opioids (e.g., Fentanyl), and antihistamines (e.g., Loratadine).[3] The development of efficient and diverse synthetic routes to novel substituted piperidines remains a critical objective in modern organic and medicinal chemistry.[4][5]
Rationale for the 3-(4-tert-butylbenzyl) Substitution Pattern
The specific substitution on the piperidine ring dictates its biological activity. The 3-benzyl moiety provides a critical linkage to an aromatic system, a common feature for engaging with hydrophobic pockets in enzymes and receptors. Benzylpiperidines are known to possess a range of biological activities, including potential as N-methyl-D-aspartate (NMDA) antagonists and fungicides.[6]
The tert-butyl group on the phenyl ring is a strategic addition often employed in drug design. Its primary roles are:
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Increased Lipophilicity: Enhancing the molecule's ability to cross cell membranes.
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Metabolic Blocking: The bulky tert-butyl group can sterically hinderpara-hydroxylation of the phenyl ring, a common metabolic pathway, thereby increasing the compound's in vivo half-life.
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Enhanced van der Waals Interactions: The large, non-polar surface can improve binding affinity within specific hydrophobic pockets of a target protein.
Chemical Identity and Physicochemical Properties
Structure and Nomenclature
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IUPAC Name: 3-((4-(tert-butyl)phenyl)methyl)piperidine
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Common Name: 3-(4-tert-butylbenzyl)piperidine
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Molecular Formula: C₁₆H₂₅N
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Molecular Weight: 231.38 g/mol
Chemical Structure and Atom Numbering
Below is the chemical structure of 3-(4-tert-butylbenzyl)piperidine with a standard numbering scheme for analytical purposes.
Caption: Two-step synthesis pathway for 3-(4-tert-butylbenzyl)piperidine.
Detailed Experimental Protocol
Trustworthiness: This protocol is a self-validating system. Each step includes purification and analytical checkpoints to ensure the material carried forward is of sufficient purity and identity, minimizing the risk of downstream failure.
Step 1: Synthesis of (4-tert-butylphenyl)(pyridin-3-yl)methanol
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Reactor Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add magnesium turnings (2.67 g, 110 mmol).
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Grignard Formation: Add 50 mL of anhydrous tetrahydrofuran (THF). In the dropping funnel, place a solution of 1-bromo-4-tert-butylbenzene (21.3 g, 100 mmol) in 50 mL of anhydrous THF. Add a small portion (~5 mL) of the bromide solution to the magnesium and initiate the reaction (a small iodine crystal or gentle heating may be required). Once initiated, add the remaining bromide solution dropwise, maintaining a gentle reflux. After addition is complete, stir the reaction for 1 hour at room temperature to ensure complete formation of the Grignard reagent.
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Aldehyde Addition: Cool the Grignard solution to 0 °C in an ice bath. Dissolve pyridine-3-carboxaldehyde (9.64 g, 90 mmol) in 40 mL of anhydrous THF and add it dropwise to the Grignard reagent via the dropping funnel over 30 minutes.
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Expertise & Causality: Adding the aldehyde slowly at 0 °C is critical to control the exothermic reaction and prevent side reactions, such as double addition or enolization, leading to higher purity of the desired secondary alcohol intermediate.
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Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours. Quench the reaction by slowly adding 100 mL of saturated aqueous ammonium chloride solution.
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Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 20-50% ethyl acetate in hexanes) to yield the pure alcohol intermediate.
Step 2: One-Pot Deoxygenation and Ring Reduction to 3-(4-tert-butylbenzyl)piperidine[6]
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Reactor Setup: To a 500 mL hydrogenation flask, add the (4-tert-butylphenyl)(pyridin-3-yl)methanol intermediate (20 mmol) and 100 mL of glacial acetic acid.
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Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C, ~5 mol% Pd).
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Expertise & Causality: Acetic acid serves as both the solvent and a proton source that facilitates the hydrogenolysis (deoxygenation) of the benzylic alcohol. Palladium on carbon is a highly effective catalyst for both this deoxygenation and the subsequent hydrogenation of the pyridine ring.
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-
Hydrogenation: Seal the flask, evacuate and backfill with hydrogen gas (using a balloon or a Parr hydrogenator) three times. Stir the mixture vigorously under a positive pressure of hydrogen at 50-60 °C for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
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Workup: Cool the reaction to room temperature. Carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.
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Isolation: Concentrate the filtrate under reduced pressure to remove the acetic acid. Dissolve the residue in 100 mL of dichloromethane and wash with saturated sodium bicarbonate solution until the aqueous layer is basic (pH > 8). Wash with brine, dry over sodium sulfate, filter, and concentrate to yield the crude product.
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Final Purification: Purify by flash column chromatography (eluting with a gradient of 0-10% methanol in dichloromethane, possibly with 1% triethylamine to prevent streaking) to yield 3-(4-tert-butylbenzyl)piperidine as the final product.
Spectroscopic and Analytical Characterization
Structural confirmation relies on a combination of spectroscopic techniques, each providing unique and complementary information. [9]High-field NMR is used for mapping the carbon-hydrogen framework, IR spectroscopy identifies key functional groups, and mass spectrometry confirms the molecular weight and elemental composition. [9][10]
Summary of Expected Analytical Data
| Technique | Expected Observations |
| ¹H NMR | ~7.2 ppm (d, 2H): Aromatic protons ortho to the benzyl CH₂. ~7.0 ppm (d, 2H): Aromatic protons meta to the benzyl CH₂. ~2.5-3.1 ppm (m): Piperidine protons adjacent to nitrogen (C2, C6) and benzyl CH₂. ~1.4-1.9 ppm (m): Remaining piperidine ring protons (C3, C4, C5). ~1.3 ppm (s, 9H): tert-butyl protons. [11]Broad singlet (1H): N-H proton. |
| ¹³C NMR | ~149 ppm: Aromatic C-tert-butyl. ~135 ppm: Aromatic C-benzyl. ~128 ppm, ~125 ppm: Other aromatic carbons. ~45-55 ppm: Piperidine carbons adjacent to nitrogen (C2, C6). ~30-40 ppm: Other piperidine carbons and benzyl CH₂. ~34 ppm: Quaternary tert-butyl carbon. ~31 ppm: tert-butyl methyl carbons. |
| IR (Infrared) | ~3300 cm⁻¹ (broad): N-H stretch. ~2950-2850 cm⁻¹: Aliphatic C-H stretches. ~1610, 1510 cm⁻¹: Aromatic C=C stretches. |
| MS (Mass Spec.) | [M]+• at m/z = 231. Key Fragment at m/z = 216: Loss of a methyl group ([M-15]). Key Fragment at m/z = 174: Loss of the tert-butyl group ([M-57]). Base Peak at m/z = 133: Cleavage to form the 4-tert-butylbenzyl cation. |
Applications in Research and Drug Development
A Versatile Scaffold for Library Synthesis
3-(4-tert-butylbenzyl)piperidine is not an end-product but a valuable starting point. The secondary amine of the piperidine ring is a chemical handle for further derivatization. It can readily undergo reactions such as:
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N-alkylation
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N-acylation
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N-arylation
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Sulfonylation
These reactions allow for the rapid generation of a library of diverse compounds, which can be screened for activity against a wide range of biological targets. This positions the molecule as a key intermediate for programs in medicinal chemistry and drug discovery. [12][13]
Potential Therapeutic Areas
Based on the activities of related benzylpiperidine structures, this scaffold holds promise for development in several areas:
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Central Nervous System (CNS) Disorders: Many CNS-active drugs feature a piperidine ring that interacts with receptors or transporters in the brain. [6]* Oncology: Substituted piperidines have been developed as potent and selective kinase inhibitors, such as Akt inhibitors. [13]* Antifungal Agents: 3-benzylpiperidines have been specifically noted for their fungicide activity. [6]
Logical Pathway to Application
Caption: From core scaffold to diverse applications via N-functionalization.
Safety and Handling
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General: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemically resistant gloves.
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Hazards: As a heterocyclic amine, this compound should be treated as potentially corrosive and toxic. Avoid inhalation, ingestion, and contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
3-(4-tert-butylbenzyl)piperidine represents a strategically designed chemical building block that merges the privileged piperidine scaffold with substituents tailored for enhanced drug-like properties. Its synthesis is achievable through a reliable and scalable chemical sequence. The well-defined structure and available handle for derivatization make it a highly valuable intermediate for researchers and drug development professionals aiming to create novel chemical entities for a spectrum of therapeutic applications, from CNS disorders to oncology.
References
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Dandárová, M., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1348. [Link]
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Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189. [Link]
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DOKUMEN.PUB. (n.d.). Piperidine-Based Drug Discovery 9780128051573. [Link]
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Laguerre, A., et al. (2016). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Scientific Reports, 6, 36984. [Link]
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Ágai, B., et al. (2003). A facile synthesis of 3-(substituted benzyl)piperidines. Tetrahedron Letters, 44(38), 7253-7255. [Link]
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Wang, Y., et al. (2019). Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. Journal of Medicinal Chemistry, 62(15), 7264-7288. [Link]
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Hertkorn, N., et al. (2013). High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of marine dissolved organic matter. Biogeosciences, 10(3), 1583-1629. [Link]
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